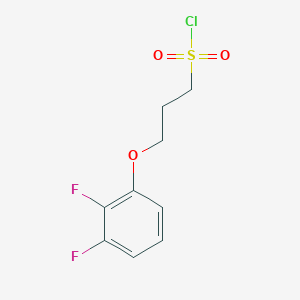
3-(2-(4-Bromophenoxy)ethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Bromophenoxy)ethoxy)azetidine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a bromophenoxyethoxy group attached to it
Métodos De Preparación
The synthesis of 3-(2-(4-Bromophenoxy)ethoxy)azetidine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with azetidine under suitable conditions to yield the final product . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
3-(2-(4-Bromophenoxy)ethoxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The azetidine ring can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-(4-Bromophenoxy)ethoxy)azetidine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Bromophenoxy)ethoxy)azetidine involves its interaction with molecular targets through its functional groups. The bromophenoxy group can participate in various binding interactions, while the azetidine ring can undergo ring-opening reactions to form reactive intermediates. These interactions and reactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 3-(2-(4-Bromophenoxy)ethoxy)azetidine include other azetidine derivatives and bromophenoxy compounds. For example:
3-(2-(4-Chlorophenoxy)ethoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-(4-Fluorophenoxy)ethoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.
3-(2-(4-Methylphenoxy)ethoxy)azetidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
3-[2-(4-bromophenoxy)ethoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2 |
Clave InChI |
DQNRXPYPSHDTMH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCOC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)






![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)
